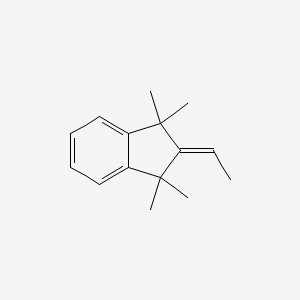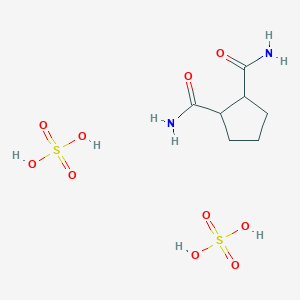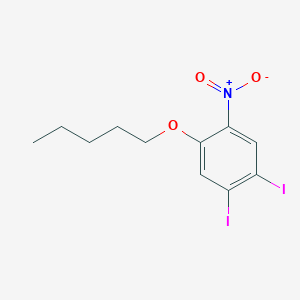
2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 It is a derivative of indene, characterized by the presence of ethylidene and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method includes the reaction of indene with ethylidene chloride in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene
Uniqueness
2-Ethylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of the ethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
919301-26-1 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC名 |
2-ethylidene-1,1,3,3-tetramethylindene |
InChI |
InChI=1S/C15H20/c1-6-13-14(2,3)11-9-7-8-10-12(11)15(13,4)5/h6-10H,1-5H3 |
InChIキー |
PPICOQQOFDNKRR-UHFFFAOYSA-N |
正規SMILES |
CC=C1C(C2=CC=CC=C2C1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)


![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)

![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)
![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate](/img/structure/B12618439.png)

![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)
![2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B12618454.png)
![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)
